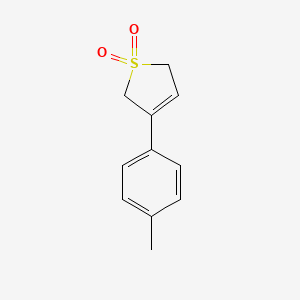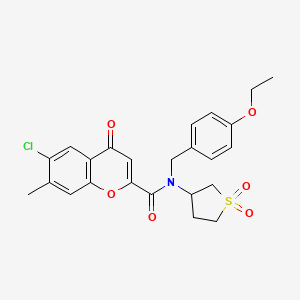
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 6-chloro-pyridine-3-sulfonyl group attached to an anthranilic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with anthranilic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents like palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-pyridine-3-sulfonyl chloride
- 2-chloro-pyridine-3-sulfonyl chloride
- 6-methoxy-pyridine-3-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Uniqueness
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is unique due to the presence of both the 6-chloro-pyridine-3-sulfonyl group and the anthranilic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H9ClN2O4S |
|---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-6-5-8(7-14-11)20(18,19)15-10-4-2-1-3-9(10)12(16)17/h1-7,15H,(H,16,17) |
InChI Key |
XDOLKCFKKQJSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
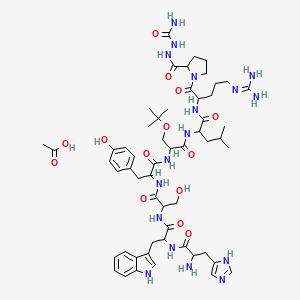
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
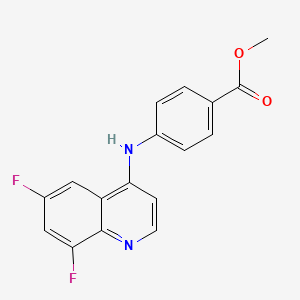
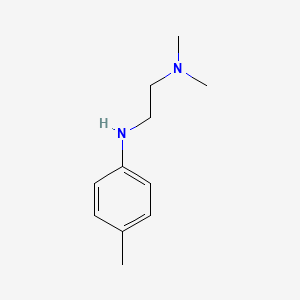
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
